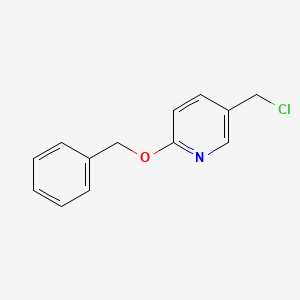

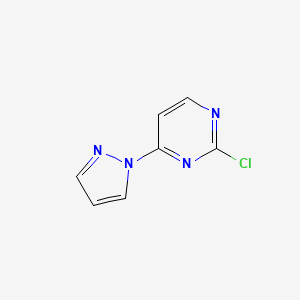

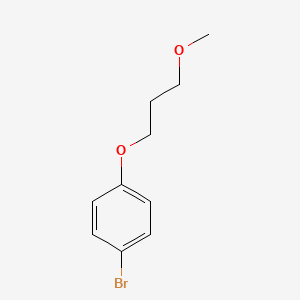

![molecular formula C10H12N2O2 B1289110 8-甲氧基-4,5-二氢-1H-苯并[b][1,4]二氮杂卓-2(3H)-酮 CAS No. 36093-58-0](/img/structure/B1289110.png)

8-甲氧基-4,5-二氢-1H-苯并[b][1,4]二氮杂卓-2(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

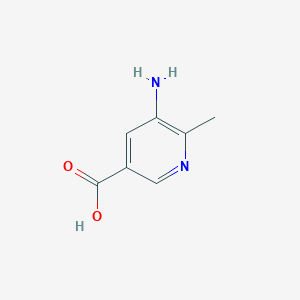

The compound "8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one" is a chemical structure that is closely related to the family of benzodiazepines. Benzodiazepines are a class of psychoactive drugs with a broad spectrum of biological activities, including anxiolytic, anticonvulsant, muscle relaxant, and sedative effects . The structure of this compound suggests that it may share some pharmacological properties with other benzodiazepines.

Synthesis Analysis

The synthesis of related benzodiazepine derivatives, such as tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, has been achieved through a novel and efficient one-pot three-component condensation reaction. This method involves the use of aromatic diamine, Meldrum's acid, and an isocyanide in dichloromethane (CH2Cl2) at ambient temperature, yielding high product yields without the need for a catalyst or activation . This synthetic approach provides an alternative method for constructing the benzodiazepine core and allows for the introduction of a wide range of molecular diversity under mild reaction conditions.

Molecular Structure Analysis

The molecular structure of benzodiazepine derivatives can be elucidated using various spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry. For instance, the structure of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives was confirmed by these methods, and in one case, the structure was unambiguously determined by single-crystal X-ray analysis . The molecular structure is crucial for understanding the pharmacological properties and reactivity of the compound.

Chemical Reactions Analysis

Benzodiazepine derivatives can undergo various chemical reactions. For example, 8a-Methoxy-3,4-dihydro-2H-1,4-benzoxazin-6(8aH)-ones, which are structurally related to benzodiazepines, can undergo regio- and stereospecific 1,3-dipolar cycloaddition reactions with diazo compounds to yield pyrazolo[3,4-h][1,4]benzoxazin-6(2H)-ones . Additionally, the nitration of 8-substituted 2,3-dihydro-1H-1,5-benzodiazepin-2-ones can occur at the 7 position, with the presence of electron-donating substituents directing the electrophilic substitution . These reactions demonstrate the reactivity of the benzodiazepine ring system and its potential for further chemical modification.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodiazepine derivatives are influenced by their molecular structure. The presence of different substituents on the benzodiazepine core can affect properties such as solubility, melting point, and stability. The reactivity of these compounds in chemical reactions, such as nitration and cycloaddition, is also determined by the electronic nature of the substituents present on the benzene and diazepin rings . Understanding these properties is essential for the development of benzodiazepine-based pharmaceuticals and for predicting their behavior in biological systems.

科学研究应用

药代动力学和临床使用

苯并二氮卓类药物,包括劳拉西泮和地西泮等化合物,主要用于其镇静、抗焦虑和催眠特性。药代动力学方面,如快速穿透中枢神经系统、剂量依赖性中枢神经系统抑制以及对健康受试者的心血管或呼吸功能影响最小,概述了苯并二氮卓类药物的临床意义 (Ameer 和 Greenblatt,1981 年)。这些特性使其在治疗焦虑、惊恐障碍以及作为手术前用药方面具有价值。

环境影响和处理

苯并二氮卓类药物的环境发生、归趋和转化已经得到研究,突出了它们的持久性和从水系统中去除它们的挑战。先进的处理方法,包括生物和光化学处理,然后吸附到活性炭上,已显示出从环境中去除这些化合物 (Kosjek 等人,2012 年)。

合成和生物学意义

1,4-二氮卓类是一种密切相关的类别,由于其广泛的生物活性,如抗精神病、抗焦虑和抗癌特性,其合成、反应和生物学意义已得到探索。这些研究强调了苯并二氮卓类衍生物的药用价值和潜在的药用应用 (Rashid 等人,2019 年)。

临床使用的替代给药方法

探索苯并二氮卓类的非静脉内途径,如鼻内和肌肉内给药,为癫痫发作和癫痫持续状态的急性管理提供了新的可能性。这些方法使用方便、吸收快,并且在非医院环境中安全性更高 (Mula,2016 年)。

属性

IUPAC Name |

7-methoxy-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-14-7-2-3-8-9(6-7)12-10(13)4-5-11-8/h2-3,6,11H,4-5H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNNZUFSNDWUQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NCCC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622281 |

Source

|

| Record name | 8-Methoxy-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one | |

CAS RN |

36093-58-0 |

Source

|

| Record name | 8-Methoxy-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

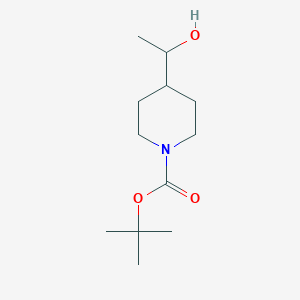

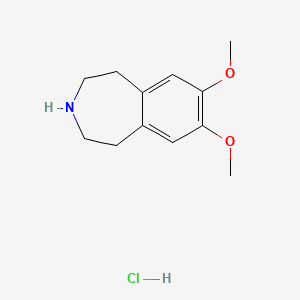

![Benzo[c][1,2,5]oxadiazole-4-carboxylic acid](/img/structure/B1289057.png)